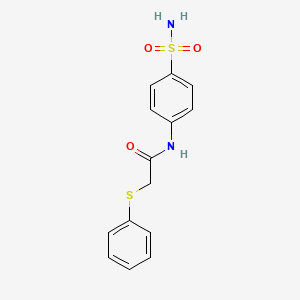

2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide

Description

2-(Phenylthio)-N-(4-sulfamoylphenyl)acetamide is a sulfonamide-based acetamide derivative designed as a carbonic anhydrase (CA) inhibitor. Its structure features a zinc-binding sulfamoylphenyl group (ZBG) linked to a phenylthio "tail" via a flexible acetamide moiety. This compound has shown selective inhibition of human carbonic anhydrase VII (hCA VII) with a Ki of 8.9 nM, compared to 43.2 nM for hCA II, highlighting its isoform selectivity . The acetamide linker’s conformational flexibility allows the tail to interact with variable regions of the CA active site, optimizing enzyme-inhibitor interactions .

Properties

IUPAC Name |

2-phenylsulfanyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c15-21(18,19)13-8-6-11(7-9-13)16-14(17)10-20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAGYMMOMFURAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with thiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiophenol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted acetamides.

Scientific Research Applications

2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its sulfonamide group, which is known for antibacterial properties.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the phenylthio group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (Compound 1)

- Structural Differences : Replaces the phenylthio group with a benzhydrylpiperazinyl tail.

- Activity : Exhibits identical hCA VII inhibition (Ki = 8.9 nM) but lower selectivity (hCA VII/II ratio = ~4.85) compared to the phenylthio derivative.

- Mechanistic Insight : The piperazine tail’s length and rigidity enable it to reach the active site cavity’s boundary, a region with high variability among CA isoforms. This tail forms additional hydrophobic interactions in hCA VII, such as with Val135 and Leu204, which are replaced by smaller residues (Ala135, Ser204) in hCA II .

Thiazolidine-2,4-dione Derivatives (e.g., Compound 5)

N-(4-Sulfamoylphenyl)-2-(thiophen-2-yl)acetamide

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-sulfamoylphenyl)acetamide

- Structural Differences : Features a dihydropyrimidinyl tail.

Structural and Functional Analysis

Role of the Acetamide Linker

The acetamide group’s flexibility is critical for selectivity. In hCA VII, the linker adopts a conformation (C1-C2-N3-C4 dihedral angle = 178.21°) that stabilizes hydrogen bonds with Thr199 and Gln92, residues absent in hCA II. In contrast, hCA II forces a different dihedral angle (7.61°), reducing favorable interactions .

Tail Modifications and Selectivity

- Phenylthio vs. Piperazine Tails : Both tails exploit the variable active site cavity, but the phenylthio group’s smaller size may reduce steric clashes in hCA II, partially explaining its moderate selectivity .

- Electron-Withdrawing Groups : Derivatives with halogenated tails (e.g., 4-chlorophenyl) show enhanced CA XII inhibition but reduced isoform specificity, highlighting the trade-off between potency and selectivity .

Biological Activity

The compound 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide is a member of the acetamide class, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide

- Molecular Formula : C15H16N2O3S2

- Molecular Weight : 336.42 g/mol

Structural Features

The compound features a phenylthio group and a sulfamoyl moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the sulfamoyl group have been investigated for their ability to inhibit bacterial growth. A study highlighted that compounds similar to 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide showed significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and death. Specifically, it has been shown to downregulate the expression of Thymic Stromal Lymphopoietin (TSLP), a cytokine linked to tumor progression .

The proposed mechanism involves the inhibition of caspase-1 and the NF-κB signaling pathway, leading to reduced inflammation and tumor growth. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent in inflammatory and neoplastic diseases.

Study 1: Antimicrobial Evaluation

A study conducted on various sulfamoyl derivatives revealed that 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antimicrobial activity .

Study 2: Anticancer Activity

In another investigation, the compound was tested on human mast cell line HMC-1 cells, where it significantly inhibited TSLP production by up to 87% at a concentration of 1 µM. This finding underscores its potential role in treating allergic disorders and cancers associated with TSLP overexpression .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.